molecular formula C27H28N2O6S2 B12195618 1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine

1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine

Cat. No.: B12195618
M. Wt: 540.7 g/mol
InChI Key: SIIHWCUXLFCIIV-UHFFFAOYSA-N
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Description

1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine is a complex organic compound characterized by its unique structure, which includes two methoxynaphthalene groups attached to a piperazine ring via sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine typically involves multiple steps. One common route includes the sulfonylation of 4-methoxynaphthalene with a sulfonyl chloride derivative, followed by the reaction with 2-methylpiperazine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Quinones and sulfonic acids.

    Reduction: Thiols and corresponding reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine exerts its effects involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting or modifying their activity. The methoxynaphthalene moieties may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(4-methylnaphthalen-1-yl)sulfonyl]-2-methylpiperazine
  • 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine
  • 1,4-Bis[(4-hydroxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine

Uniqueness

1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets

Properties

Molecular Formula

C27H28N2O6S2

Molecular Weight

540.7 g/mol

IUPAC Name

1,4-bis[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C27H28N2O6S2/c1-19-18-28(36(30,31)26-14-12-24(34-2)20-8-4-6-10-22(20)26)16-17-29(19)37(32,33)27-15-13-25(35-3)21-9-5-7-11-23(21)27/h4-15,19H,16-18H2,1-3H3

InChI Key

SIIHWCUXLFCIIV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OC

Origin of Product

United States

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